2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino and cyano groups, a sulfanyl linkage, and a phenylacetamide moiety with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors, such as malononitrile and an aldehyde, followed by cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyridine derivative with a thiol compound under suitable conditions.
Acetamide Formation: The final step involves the acylation of the sulfanyl-substituted pyridine with 3,5-bis(trifluoromethyl)phenylacetyl chloride in the presence of a base to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The amino and cyano groups on the pyridine ring can form hydrogen bonds and other interactions with proteins or nucleic acids, affecting their function. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-chloropyridin-3-yl)acetamide
- **2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide is unique due to the presence of two trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical properties and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H9F6N5OS |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-[3,5-bis(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H9F6N5OS/c18-16(19,20)10-2-11(17(21,22)23)4-12(3-10)27-13(29)7-30-15-9(6-25)1-8(5-24)14(26)28-15/h1-4H,7H2,(H2,26,28)(H,27,29) |
InChI Key |
LZHUOLZZDUZCBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N)C(F)(F)F |
Origin of Product |
United States |
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